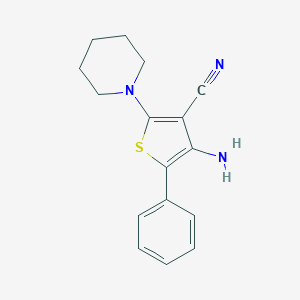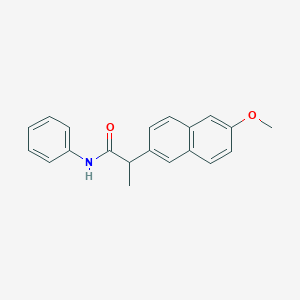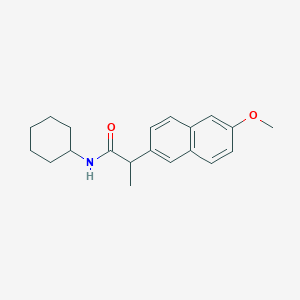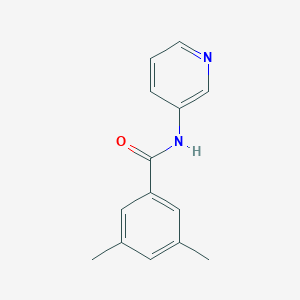![molecular formula C17H15ClN4O3S B269839 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B269839.png)
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the proliferation of cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone in lab experiments is its potential as a novel anticancer agent. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, more research is needed to determine its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone. One direction is to further investigate its mechanism of action and potential targets for cancer treatment. Another direction is to study its potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to determine its safety and toxicity in humans.
Métodos De Síntesis
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone involves the reaction of 1-(4-chlorophenyl)-1H-tetrazole-5-thiol with 3,4-dimethoxyacetophenone in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential as an anti-inflammatory and analgesic agent.
Propiedades
Nombre del producto |
2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone |
|---|---|
Fórmula molecular |
C17H15ClN4O3S |
Peso molecular |
390.8 g/mol |
Nombre IUPAC |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15ClN4O3S/c1-24-15-8-3-11(9-16(15)25-2)14(23)10-26-17-19-20-21-22(17)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3 |
Clave InChI |
LUNRHKPMIBKPGG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-butylsulfanyl-6-methylpyrimidin-4-yl)sulfanyl-N'-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B269756.png)

![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-{2-nitro-4,5-dimethoxyphenyl}acetamide](/img/structure/B269759.png)



![5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B269789.png)

![1-(5-chlorothiophen-2-yl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B269791.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B269825.png)
![3-(2-bromophenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269860.png)
![6-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B269861.png)
